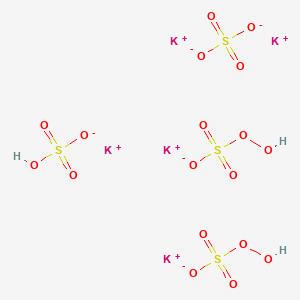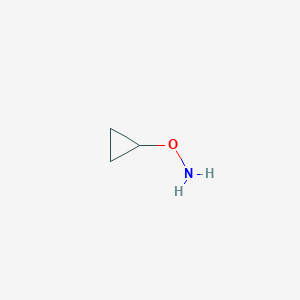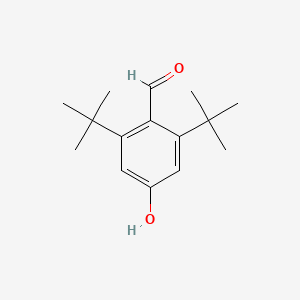
2Khso5.khso4.K2SO4
Descripción general
Descripción
The compound 2KHSO5·KHSO4·K2SO4, commonly known as potassium peroxymonosulfate triple salt, is a powerful oxidizing agent. It is a white, free-flowing powder that is highly soluble in water and stable under normal conditions. This compound is widely used in various applications due to its strong oxidizing properties and safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium peroxymonosulfate is synthesized from peroxysulfuric acid, which is generated in situ by combining oleum and hydrogen peroxide. The careful neutralization of this solution with potassium hydroxide allows the crystallization of the triple salt 2KHSO5·KHSO4·K2SO4 .
Industrial Production Methods
In industrial settings, the production of potassium peroxymonosulfate involves the reaction of potassium hydroxide with peroxysulfuric acid. The resulting solution is then crystallized to obtain the triple salt. This method ensures high purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium peroxymonosulfate undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to oxidize a wide range of organic and inorganic compounds .
Common Reagents and Conditions
Oxidation of Aldehydes to Carboxylic Acids: Potassium peroxymonosulfate can oxidize aldehydes to carboxylic acids under mild conditions.
Epoxidation of Alkenes: It is used in the epoxidation of alkenes to form epoxides.
Oxidation of Sulfides to Sulfones: This compound can oxidize sulfides to sulfones.
Major Products Formed
The major products formed from these reactions include carboxylic acids, epoxides, and sulfones, depending on the substrates and reaction conditions used .
Aplicaciones Científicas De Investigación
Potassium peroxymonosulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium peroxymonosulfate involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals and sulfate radicals. These ROS are highly reactive and can oxidize a wide range of organic and inorganic compounds. The oxidation process disrupts the molecular structure of the target compounds, leading to their degradation .
Comparación Con Compuestos Similares
Potassium peroxymonosulfate is often compared with other oxidizing agents such as potassium persulfate and hydrogen peroxide. While all these compounds are strong oxidizers, potassium peroxymonosulfate is unique due to its stability, ease of handling, and versatility in various applications .
Similar Compounds
Potassium Persulfate (K2S2O8): Another strong oxidizing agent used in polymerization reactions and etching processes.
Hydrogen Peroxide (H2O2): A widely used oxidizing agent in disinfection, bleaching, and chemical synthesis.
Potassium peroxymonosulfate stands out due to its ability to generate multiple reactive oxygen species, making it highly effective in a variety of applications .
Propiedades
IUPAC Name |
pentapotassium;hydrogen sulfate;hydroxy sulfate;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKYXKSLRZKNSI-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3K5O18S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)


sulfuramidous acid](/img/structure/B7909054.png)

